molecular formula C11H13NO2 B13686962 5,6-dimethoxy-3-methyl-1H-indole

5,6-dimethoxy-3-methyl-1H-indole

Cat. No.: B13686962
M. Wt: 191.23 g/mol
InChI Key: UYHVUAGEHUNBHI-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-1H-indole is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the methoxy and methyl groups onto the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinone derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5,6-Dimethoxy-3-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-3-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindole: Similar in structure but lacks the methyl group.

    3-Methylindole: Lacks the methoxy groups.

    5-Methoxyindole: Contains only one methoxy group.

Uniqueness

5,6-Dimethoxy-3-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-1H-indole

InChI

InChI=1S/C11H13NO2/c1-7-6-12-9-5-11(14-3)10(13-2)4-8(7)9/h4-6,12H,1-3H3

InChI Key

UYHVUAGEHUNBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

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